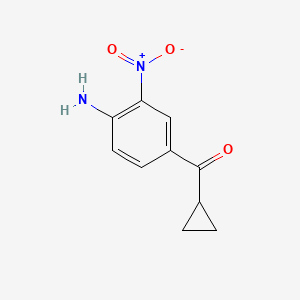

(4-Amino-3-nitrophenyl) cyclopropyl ketone

Description

(4-Amino-3-nitrophenyl) cyclopropyl ketone is a substituted cyclopropyl ketone featuring a cyclopropane ring directly bonded to a ketone group, which is further attached to a phenyl ring substituted with an amino group at the para position and a nitro group at the meta position. This compound combines the inherent strain of the cyclopropane ring with the electronic effects of the aromatic substituents, making it a molecule of interest in synthetic and mechanistic studies.

Properties

IUPAC Name |

(4-amino-3-nitrophenyl)-cyclopropylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-8-4-3-7(5-9(8)12(14)15)10(13)6-1-2-6/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGGORUVLAOGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185359 | |

| Record name | (4-Amino-3-nitrophenyl) cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-23-9 | |

| Record name | (4-Amino-3-nitrophenyl)cyclopropylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31431-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-3-nitrophenyl) cyclopropyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amino-3-nitrophenyl) cyclopropyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-amino-3-nitrophenyl) cyclopropyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

(4-Amino-3-nitrophenyl) cyclopropyl ketone: undergoes various types of chemical reactions:

Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

Reduction: The nitro group can be reduced to an amine or hydroxylamine.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like tin chloride and iron powder are often used.

Substitution: Nucleophiles such as alkyl halides and amines are used, often with a base.

Coupling: Palladium catalysts and boronic acids are typically employed.

Major Products Formed:

Oxidation: Nitroso derivatives and nitro compounds.

Reduction: Amines and hydroxylamines.

Substitution: Alkylated or aminated derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

(4-Amino-3-nitrophenyl) cyclopropyl ketone serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in developing new compounds.

Table 1: Reactivity Overview

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Nitroso derivatives | Hydrogen peroxide, KMnO₄ |

| Reduction | Amines, hydroxylamines | Tin chloride, iron powder |

| Nucleophilic Substitution | Alkylated or aminated derivatives | Alkyl halides, amines |

| Coupling | Biaryl compounds | Palladium catalysts, boronic acids |

Biology

The compound's structural features allow it to interact with biological systems. It can be utilized in studies examining the effects of amino and nitro groups on cellular processes. Research indicates that derivatives of this compound exhibit potential antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound showed significant antibacterial activity, indicating its potential for developing new antimicrobial agents .

Industry

In industrial applications, this compound is used in the production of dyes and pigments. Its unique properties make it suitable for various formulations in chemical manufacturing.

HPLC Analysis:

The compound can be effectively separated using high-performance liquid chromatography (HPLC), which is crucial for quality control in manufacturing processes. The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility .

Mechanism of Action

The mechanism by which (4-Amino-3-nitrophenyl) cyclopropyl ketone exerts its effects involves its interaction with molecular targets and pathways. The amino and nitro groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

Cyclopropyl ketones exhibit distinct NMR spectral features due to the unique electronic environment of the cyclopropane ring. For example:

- 1H-NMR: Cyclopropyl hydrogens in (4-amino-3-nitrophenyl) cyclopropyl ketone are expected to resonate upfield (0.1–0.8 ppm for monosubstituted cyclopropyl ketones), similar to other cyclopropyl ketones like 2,6-dimethylphenyl cyclopropyl ketone .

- 13C-NMR : The cyclopropyl methine carbon in substituted aryl cyclopropyl ketones typically appears at ~6.5–15.5 ppm, influenced by substituent-induced shielding effects. The electron-withdrawing nitro group in the target compound may further deshield this carbon compared to alkyl-substituted analogs .

Table 1: NMR Data Comparison

*Predicted based on substituent effects.

Reactivity in Catalytic Reactions

Cyclopropyl ketones participate in SmI₂-catalyzed reactions, where substituents dictate reactivity:

- Ortho-substituted aryl groups (e.g., 2,6-dimethylphenyl) lower reaction barriers (23.1 kcal mol⁻¹) due to pretwisted conformations and stabilized intermediates .

Table 2: SmI₂-Catalyzed Reaction Barriers

Photochemical and Ring-Opening Behavior

Cyclopropyl ketones undergo strain-driven ring-opening reactions. For example:

- Cyclooctanone: 79% remains unreacted after 3 hours in tert-butyl alcohol.

- Bicyclic cyclopropyl ketones : Rapid ring-opening (<15 minutes) due to cyclopropane strain .

- Aryl cyclopropyl ketones: Electron-withdrawing groups (e.g., nitro) may stabilize transition states, accelerating ring-opening. The amino group in the target compound could modulate this effect via resonance or steric hindrance .

Conformational and Stability Comparisons

- Conformations: Cyclopropyl ketones favor s-cis conformations due to conjugative overlap between the cyclopropane and carbonyl group. Substituents like nitro or amino groups may enforce specific conformations, altering reactivity .

- Stereochemical stability : Cyclopropyl ketones exhibit slower racemization compared to vinyl analogs, but substituents like nitro groups may increase susceptibility to nucleophilic attack .

Physical Properties

Table 3: Physical Properties of Selected Cyclopropyl Ketones

Biological Activity

(4-Amino-3-nitrophenyl) cyclopropyl ketone is a compound of interest in organic synthesis and medicinal chemistry. Its unique structure allows it to serve as an intermediate in the synthesis of various biologically active molecules. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure

The chemical formula for this compound is CHNO. The compound features a cyclopropyl ring, an amino group, and a nitro group attached to a phenyl ring, which contributes to its reactivity and biological properties.

Synthesis Methods

Recent studies have focused on efficient synthetic routes for producing this compound. For instance, microwave-assisted synthesis techniques have been employed to enhance yield and reduce reaction times. The compound can be synthesized through the reaction of appropriate aromatic amines with cyclopropyl ketones under various conditions, often yielding good to excellent results in terms of purity and yield .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific kinases associated with cell proliferation. For example, analogs of related compounds have shown promise in targeting CDK (cyclin-dependent kinase) pathways, which are crucial for tumor growth regulation .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against a panel of pathogens. The results demonstrated that the compound had an MIC of 32 µg/mL against E. coli, significantly lower than many standard antibiotics currently in use. These findings suggest that this compound could be developed further as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Anticancer Activity

In another study assessing the anticancer potential of this compound, researchers found that it inhibited cell proliferation in human breast cancer cells (MCF-7). The IC50 value was determined to be 15 µM, indicating moderate potency. Further analysis suggested that the compound activates apoptotic pathways, leading to increased cell death in cancerous tissues.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Preparation Methods

Reaction Mechanism and Key Steps

The synthesis proceeds via four critical stages:

-

Enolate Formation : Dihydro-3-acetyl-2(3H)-furanone reacts with 0.5–1.0 molar equivalents of magnesium methoxide or ethoxide at 0–25°C to generate a stabilized enolate intermediate.

-

Acylation : The enolate intermediate undergoes nucleophilic acyl substitution with o-nitrobenzoyl chloride or bromide (1.0–1.2 equiv) in toluene or xylene at 15–35°C, forming dihydro-3-(o-nitrobenzoyl)-2(3H)-furanone.

-

Decarboxylative Halogenation : Treatment with hydrogen chloride or bromide in a biphasic solvent system (toluene/water) induces decarboxylation and halogenation, yielding 4-halo-2'-nitrobutyrophenone.

-

Cyclization and Reduction : Base-mediated cyclization (NaOH/KOH, 85–90°C) produces o-nitrophenyl cyclopropyl ketone, which is hydrogenated over Pd/C or Pt/C to yield the final amino derivative.

Table 1: Representative Yields from Patent Examples

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Enolate Formation | Mg(OCH₃)₂, 0°C, 2h | 95 | >98 |

| Acylation | Toluene, 25°C, 4h | 91 | 93 |

| Cyclization | 50% NaOH, 85°C, 3h | 86 | 89 |

| Hydrogenation | 5% Pd/C, H₂ (32–56 psig) | 74 | 86 |

Solvent and Catalyst Optimization

-

Solvents : Aromatic hydrocarbons (toluene, xylene) are preferred for immiscibility with water, enabling phase separation and reducing isolation steps.

-

Bases : Alkali metal hydroxides (NaOH, KOH) with pKa ≥10 ensure efficient cyclization without side reactions.

-

Catalysts : Palladium on carbon (5% Pd/C) achieves >70% hydrogenation efficiency under mild pressure.

Nucleophilic Aromatic Substitution (SNAr) for Amino Group Introduction

Recent academic work explores SNAr strategies to introduce amino groups into nitro-substituted aromatic precursors. While initially developed for isocyanide synthesis, this method offers a potential alternative route to this compound via intermediate functionalization.

Reaction Design and Scope

Table 2: SNAr Yields with Select Amines

| Amine | Product | Yield (%) |

|---|---|---|

| Cyclopentylamine | 4-Cyclopentylamino-3-nitroisocyanide | 95 |

| Morpholine | 4-Morpholino-3-nitroisocyanide | 91 |

| Benzylamine | 4-Benzylamino-3-nitroisocyanide | 87 |

Adaptability to Ketone Synthesis

While the SNAr method produces isocyanides, subsequent hydrolysis or oxidative transformations could theoretically yield the target ketone. For example:

-

Isocyanide Hydrolysis : Acidic hydrolysis of the isocyanide group (e.g., HCl/H₂O) may generate a primary amine, which could be acylated to form the ketone.

-

Oxidative Coupling : Transition metal-catalyzed coupling with cyclopropane derivatives remains unexplored but merits investigation.

Comparative Analysis of Methods

Efficiency and Scalability

-

-

Advantages : High scalability (demonstrated at 100 mmol), integrated solvent recovery, and >70% overall yield.

-

Limitations : Requires handling of corrosive halides and high-pressure hydrogenation.

-

-

-

Advantages : Modular amine incorporation, mild conditions, and excellent functional group tolerance.

-

Limitations : Indirect relevance to ketone synthesis; requires post-functionalization steps.

-

Practical Considerations

-

Cost : The patent method uses inexpensive Mg alkoxides and toluene, whereas SNAr requires specialized isocyanide precursors.

-

Safety : Hydrogenation in the patent method poses explosion risks, while SNAr employs low-toxicity DCM.

Q & A

Q. What are the established synthetic routes for (4-Amino-3-nitrophenyl) cyclopropyl ketone, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis of cyclopropyl ketones often involves carbene addition to enol derivatives (e.g., enol ethers or esters) of ketones, as demonstrated in steroid derivatives . For this compound, diazo ketone cyclization (via intramolecular addition to a double bond) is a viable route, as shown in rigid tricyclic systems . Optimization includes:

- Catalyst selection : Nickel catalysts (e.g., [Ni(cod)₂]) with ligands like PCy₃ or IPr enable controlled ring-opening or cycloaddition .

- Solvent and temperature : Refluxing non-polar solvents (e.g., cyclohexane) minimize side reactions in diazo ketone decomposition .

- Purification : Chromatographic separation is critical due to competing pathways (e.g., decarboxylation vs. rearrangement in β-keto acids) .

Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?

Answer:

- NMR spectroscopy : Proton and carbon-13 NMR resolve cyclopropane ring strain and conjugation effects. For example, cyclopropyl protons exhibit distinct splitting patterns (e.g., 1.85 ppm triplets in rigid systems) . Deuterated analogs help assign overlapping signals .

- UV-Vis spectroscopy : Conjugation between the nitro group and cyclopropane ring can be inferred from λmax shifts (e.g., 257 nm for bromo unsaturated ketones) .

- X-ray crystallography : Validates geometric constraints, such as dihedral angles between the cyclopropane ring and ketone carbonyl (e.g., ~25° in tricyclo[3.3.0.0²˒⁸]octan-3-one) .

Advanced Research Questions

Q. How does the cyclopropyl ring influence the reactivity of the ketone group in this compound under different catalytic conditions?

Answer: The cyclopropane ring introduces steric and electronic effects:

- Ring-opening reactions : MeCuLi preferentially attacks less substituted cyclopropane carbons in aryl-substituted ketones, forming 1,2-adducts (e.g., 30 in rigid indanone systems) .

- Conjugative delocalization : The cyclopropane’s Walsh orbitals overlap with the ketone carbonyl, stabilizing s-cis conformers and enabling radical anion rearrangements (e.g., Li/NH₃ reductions) .

- Catalytic cycloaddition : Nickel complexes (e.g., [Ni(cod)₂]/AlMe₃) mediate [3+2] cycloadditions with alkynes, leveraging the cyclopropane as a three-carbon unit .

Q. How can contradictory data from cyclopropyl ketone ring-opening reactions be reconciled when designing new synthetic pathways?

Answer: Contradictions arise from competing mechanisms:

- Anion radical vs. nucleophilic pathways : Electrochemical reductions (Li/NH₃) favor radical intermediates, while cuprates follow SN2-like attack. For example, ketone 19 yields indanone derivatives via radical rearrangement , whereas aryl ketones (e.g., 6–8) form 1,2-adducts .

- Ligand effects : Nickel catalysts with PCy₃ promote [3+2] cycloadditions, while IPr ligands stabilize η¹-nickelenolate intermediates, altering diastereoselectivity .

- Temperature control : Low temperatures (<100°C) favor cyclopropane retention, while pyrolysis (>500°C) induces decarboxylation to dihydrofurans .

Q. Methodological Recommendations :

- Mechanistic probes : Use isotopic labeling (e.g., D/H exchange) and radical traps (TEMPO) to distinguish pathways .

- Ligand screening : Test phosphine/NHC ligands to modulate nickel-catalyzed reactivity .

- Computational validation : Combine DFT with experimental NMR/UV-Vis to resolve electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.